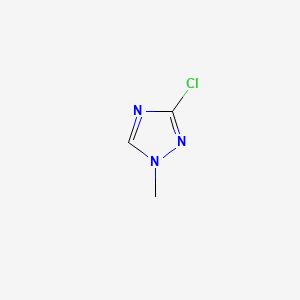

3-Chloro-1-methyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-chloro-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c1-7-2-5-3(4)6-7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPABSISQYPJJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205187 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-92-3 | |

| Record name | 3-Chloro-1-methyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56616-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of 1,2,4 Triazole Scaffolds in Modern Organic Chemistry

These characteristics allow 1,2,4-triazole (B32235) derivatives to interact with high affinity to a wide array of biological targets. nih.gov Consequently, this scaffold is a key component in numerous clinically approved drugs with a broad spectrum of activities, including antifungal, antiviral, anticancer, and anticonvulsant properties. nih.govtandfonline.com In agriculture, 1,2,4-triazole derivatives are utilized as fungicides, herbicides, and plant growth regulators. rjptonline.org The versatility of the 1,2,4-triazole nucleus continues to inspire the synthesis of new derivatives with the aim of discovering novel and more effective agents for various applications. nih.govrjptonline.org

The Research Context of Halogenated N Heterocycles

The introduction of halogen atoms into nitrogen-containing heterocyclic compounds (N-heterocycles) is a widely employed strategy in medicinal chemistry and materials science. merckmillipore.com Halogenation can significantly modify the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For instance, the inclusion of fluorine can enhance a compound's pharmacokinetic profile. mdpi.com

Halogenated heterocycles are crucial intermediates in organic synthesis, serving as building blocks for more complex molecules through reactions like cross-coupling. merckmillipore.com The reactivity of the carbon-halogen bond allows for the introduction of various functional groups, expanding the chemical diversity of the resulting compounds. ontosight.ai Research in this area focuses on developing new synthetic methods for the selective halogenation of heterocycles and exploring the impact of halogenation on the biological activity and material properties of these compounds. nih.govacs.org

Scope and Objectives of Academic Inquiry into 3 Chloro 1 Methyl 1h 1,2,4 Triazole

Classical Cyclization Approaches to the 1,2,4-Triazole Core

The formation of the 1,2,4-triazole ring has traditionally been achieved through several reliable cyclization strategies. These methods often involve the condensation of precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic core.

Condensation Reactions for 1,2,4-Triazole Ring Formation

A foundational approach to synthesizing the 1,2,4-triazole core involves the Einhorn-Brunner reaction, which utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com For instance, the reaction of N-formyl benzamide (B126) with phenyl hydrazine (B178648) yields 1,5-diphenyl-1,2,4-triazole. scispace.com Another established method, the Pellizzari reaction, involves heating a mixture of formamide (B127407) and hydrazine hydrochloride with a base like potassium hydroxide (B78521) to produce 1,2,4-triazole derivatives. scispace.comtijer.org For example, benzamide and benzoyl hydrazide react to form 3,5-diphenyl-1,2,4-triazole. scispace.comtijer.org

One-pot syntheses have also been developed for efficiency. For example, 3,5-disubstituted-1,2,4-triazoles can be prepared through the base-catalyzed condensation of a nitrile and a hydrazide. tijer.org Additionally, the reaction of aryl acid hydrazides with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate, has been reported to furnish triazoles. tijer.org

Table 1: Examples of Classical Condensation Reactions for 1,2,4-Triazole Synthesis

| Reaction Name | Reactants | Product Example | Reference |

| Einhorn-Brunner | N-formyl benzamide, Phenyl hydrazine | 1,5-diphenyl-1,2,4-triazole | scispace.com |

| Pellizzari | Benzamide, Benzoyl hydrazide | 3,5-diphenyl-1,2,4-triazole | scispace.comtijer.org |

| One-pot Condensation | Nitrile, Hydrazide | 3,5-disubstituted-1,2,4-triazoles | tijer.org |

Strategies Involving Hydrazine Derivatives and Isothiocyanates

A versatile method for constructing 1,2,4-triazole-3-thiones involves the reaction of acid hydrazides with isothiocyanates to form acylthiosemicarbazides, which then undergo alkaline cyclization. For example, ferrocenecarboxylic acid hydrazide reacts with aryl isothiocyanates, and subsequent cyclization yields 3,4-disubstituted 4H-1,2,4-triazole-5-thiols. tijer.org This approach is widely used, with various substituted carboxylic acid hydrazides and isothiocyanates, such as 4-methylphenylisothiocyanate, being employed. tijer.org

The reaction conditions for cyclization can vary. For instance, dissolving 4-alkyl-1-(3-chlorobenzoyl)-thiosemicarbazides in 2% sodium hydroxide solution followed by refluxing and neutralization with hydrochloric acid yields 4-alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. tijer.org Lauroyl isothiocyanate reacts with various hydrazine derivatives, and the resulting adducts can be cyclized in an acidic medium to yield substituted 1,2,4-triazoles. idosi.org

The synthesis of 1,2,4-triazole-3-thiones often involves a multi-step process that includes esterification of carboxylic acids, hydrazinolysis to form hydrazides, reaction with isothiocyanates to create carbothioamides, and finally, alkaline cyclization.

Table 2: Synthesis of 1,2,4-Triazole-3-thiones from Hydrazine Derivatives and Isothiocyanates

| Hydrazide | Isothiocyanate | Product Type | Reference |

| Ferrocenecarboxylic acid hydrazide | Aryl isothiocyanates | 3,4-disubstituted 4H-1,2,4-triazole-5-thiol | tijer.org |

| 3-Chlorobenzhydrazide | Alkyl isothiocyanate | 4-alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | tijer.org |

| Substituted carboxylic acid hydrazides | 4-Methylphenylisothiocyanate | Substituted 1,2,4-triazole derivatives | tijer.org |

Amidines as Precursors in 1,2,4-Triazole Synthesis

Amidines are valuable precursors for the synthesis of 1,2,4-triazoles due to the reactivity of their nucleophilic nitrogen atoms. nih.govfrontiersin.org A one-pot, two-step process has been developed for the production of 1,3,5-trisubstituted-1,2,4-triazoles with high yields. nih.govfrontiersin.org This method begins with the in-situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine and cyclizes. nih.govfrontiersin.org

A metal- and oxidant-free three-component reaction of amidines, isothiocyanates, and hydrazines provides a route to fully substituted 1H-1,2,4-triazol-3-amines through a desulfurization and deamination condensation. organic-chemistry.org This [2+1+2] cyclization strategy is noted for its mild reaction conditions and environmental friendliness. organic-chemistry.org

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry has introduced more advanced and efficient methods for the construction of the 1,2,4-triazole ring, often employing metal catalysts to achieve high yields and regioselectivity.

Metal-Catalyzed Syntheses in 1,2,4-Triazole Formation

Metal-catalyzed reactions have become a cornerstone of modern organic synthesis, and the formation of 1,2,4-triazoles is no exception. These methods offer advantages in terms of efficiency, selectivity, and substrate scope.

Copper catalysis has proven to be particularly effective in the synthesis of 1,2,4-triazoles. A facile copper-catalyzed one-pot method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation-cyclization process. nih.govfrontiersin.org This reaction utilizes O2 as an oxidant and a complex of McM-41 and cuprous bromide as the catalyst, achieving high yields. nih.govfrontiersin.org

Another copper-catalyzed approach involves the intermolecular [3+2] cycloaddition of nitrile ylides with diazonium salts, which produces fully substituted 1,2,4-triazoles in moderate to high yields. isres.org Furthermore, a catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts offers a practical route to 1,2,4-triazoles. isres.org Interestingly, the choice of metal catalyst dictates the regioselectivity: silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis produces 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org

A simple and efficient copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles has been developed using readily available nitriles and hydroxylamine (B1172632) hydrochloride as starting materials and inexpensive Cu(OAc)2 as the catalyst. researchgate.net The reaction proceeds through the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime (B1450833), followed by a copper-catalyzed reaction of the amidoxime with another nitrile and subsequent intramolecular dehydration cyclization. researchgate.net

Table 3: Overview of Copper-Catalyzed Syntheses of 1,2,4-Triazoles

| Reactants | Catalyst System | Product Type | Key Features | Reference |

| Amides, Nitriles | [phen-McM-41-CuBr], O2 | 3,5-disubstituted-1,2,4-triazoles | One-pot, cascade reaction, high yield | nih.govfrontiersin.org |

| Nitrile Ylides, Diazonium Salts | Copper catalyst | Fully substituted 1,2,4-triazoles | [3+2] cycloaddition | isres.org |

| Isocyanides, Diazonium Salts | Cu(II) or Ag(I) catalyst | 1,5- or 1,3-disubstituted 1,2,4-triazoles | Catalyst-controlled regioselectivity | organic-chemistry.orgisres.org |

| Nitriles, Hydroxylamine Hydrochloride | Cu(OAc)2 | Substituted 1,2,4-triazoles | One-pot, inexpensive catalyst | researchgate.net |

Advanced Synthetic Methodologies for this compound and its Derivatives

The synthesis of 1,2,4-triazole derivatives, including the specifically substituted this compound, is a significant focus in medicinal and materials chemistry. Researchers continually seek to develop more efficient, selective, and environmentally friendly methods. This article details advanced synthetic strategies, including catalytic methods, green chemistry approaches, and high-throughput synthesis, that are relevant to the production of this class of compounds.

1 Advanced Catalytic Methodologies

2 Silver(I) and Copper(II) Catalysis for Regioselective 1,2,4-Triazoles

The regioselective synthesis of 1,2,4-triazoles is crucial for controlling the properties of the final compound. Metal catalysis offers a powerful tool to achieve this selectivity.

Silver(I) Catalysis: Silver(I) has been effectively used to catalyze the regioselective [3+2] cycloaddition of isocyanides with diazonium salts, leading to the formation of 1,3-disubstituted 1,2,4-triazoles with high yields. isres.org This method is valued for its mild conditions and compatibility with a diverse range of functional groups. isres.org Silver complexes with N-heterocyclic carbenes (NHCs) derived from 1,2,4-triazoles have also been synthesized and characterized, demonstrating their potential as transmetalating agents for creating other catalytically active metal complexes. ias.ac.in Additionally, Ag2O has been used in the synthesis of silver(I) complexes of N/O-functionalized N-heterocyclic carbenes derived from 1,2,4-triazoles. ias.ac.in

Copper(II) Catalysis: In contrast to silver, copper(II) catalysis directs the [3+2] cycloaddition of the same substrates to selectively produce 1,5-disubstituted 1,2,4-triazoles. isres.org This catalyst-controlled regioselectivity provides a modular and efficient route to different isomers of 1,2,4-triazoles. isres.org Copper catalysts are also effective in the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions under an air atmosphere. organic-chemistry.org Furthermore, copper-catalyzed intermolecular [3+2] cycloaddition has been demonstrated to produce structurally diverse 1,2,4-triazoles from readily available starting materials in a single step under mild conditions. isres.org

| Catalyst | Reactants | Product Type | Key Features |

| Silver(I) | Isocyanides, Diazonium Salts | 1,3-disubstituted 1,2,4-triazoles | High regioselectivity, mild conditions, broad substrate scope. isres.org |

| Copper(II) | Isocyanides, Diazonium Salts | 1,5-disubstituted 1,2,4-triazoles | High regioselectivity, provides access to different isomers. isres.org |

| Copper(II) | Amidines, Trialkylamines, DMF, DMSO | 1,3-disubstituted 1,2,4-triazoles | Utilizes O2 as an oxidant, efficient C(sp3)-H functionalization. isres.org |

| Copper(I) | Nitriles, Diazonium Salts | Structurally diverse 1,2,4-triazoles | One-step synthesis, mild conditions. isres.org |

2 Green Chemistry Approaches to 1,2,4-Triazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency.

1 Solvent-Free and Environmentally Benign Protocols

The development of solvent-free and environmentally friendly protocols for the synthesis of 1,2,4-triazoles is a significant area of research. One such approach involves the reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride (B1165640) under solvent-free conditions to produce aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. organic-chemistry.org Another environmentally benign method utilizes a ceric ammonium (B1175870) nitrate (B79036) catalyst in polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium for the oxidative cyclization of amidrazones and aldehydes. organic-chemistry.org

Researchers have also reported catalyst-free methods, such as the synthesis of hydrazone-substituted 1,2,4-triazoles through the ring-opening and intramolecular cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. nih.gov This reaction has been demonstrated on a gram scale in both batch and continuous flow systems. nih.gov

2 Microwave-Assisted Synthetic Routes for 1,2,4-Triazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-triazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org

A variety of 1,2,4-triazole derivatives have been successfully synthesized using microwave irradiation. For instance, new 5-(substituted biphenyl-4-yl)-3-(methoxyphenyl)-1-methyl-1H-1,2,4-triazoles were prepared via Suzuki coupling under microwave conditions. yu.edu.jo This method significantly reduces reaction times. rsc.orgyu.edu.jo Another example is the synthesis of 3,5-disubstituted 1,2,4-triazoles from piperazine (B1678402) substituted nitriles and hydrazides under microwave irradiation, which provides good yields in a very short time. scipublications.com The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has also been achieved in just one minute with high yield using microwave assistance. rsc.org

| Synthesis Method | Reactants | Product | Key Advantages of Microwave Assistance |

| Suzuki Coupling | 5-(4-bromophenyl)-3-(substituted methoxyphenyl)-1-methyl-1H-1,2,4-triazoles, Boronic acids | 5-(substituted biphenyl-4-yl)-3-(methoxyphenyl)-1-methyl-1H-1,2,4-triazoles | Reduced reaction time (15 min). yu.edu.jo |

| Condensation | Piperazine substituted nitriles, Hydrazides | 3,5-disubstituted 1,2,4-triazoles | Good yield, very short reaction time. scipublications.com |

| Cyclization | Hydrazines, Formamide | Substituted 1,2,4-triazoles | Catalyst-free, excellent functional-group tolerance. organic-chemistry.org |

| Multi-component reaction | 1,2,4-triazole-3-thiol, Substituted benzaldehydes | Various triazole derivatives | Improved yield (64-84%), short reaction time (5-10 min). rjptonline.org |

3 Ultrasound-Mediated Synthesis of 1,2,4-Triazoles

Ultrasound irradiation is another green chemistry technique that can enhance the synthesis of 1,2,4-triazoles. The use of ultrasound can lead to shorter reaction times, milder conditions, and excellent yields. nih.gov

For example, the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines from the cyclocondensation of β-enaminones with 5-amino-1,2,4-triazole was significantly accelerated using ultrasound, with reaction times as short as 5-17 minutes. nih.gov Similarly, a facile one-pot synthesis of 1,2,4-triazole derivatives from α-nitrophenyl hydrazones and methylene (B1212753) amines has been developed under ultrasound irradiation. asianpubs.org This method also benefits from the use of a phase transfer catalyst. asianpubs.org The synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives has also been efficiently achieved with high yields (75-89%) using ultrasound, demonstrating a significant improvement over conventional methods. mdpi.com

3 Flow Chemistry and High-Throughput Synthesis of 1,2,4-Triazole Libraries

Flow chemistry and high-throughput synthesis are powerful tools for the rapid generation of libraries of compounds for drug discovery and materials science. These techniques have been successfully applied to the synthesis of 1,2,4-triazoles.

A high-throughput methodology for the synthesis of 1,2,4-triazole libraries has been developed using an integrated continuous flow synthesis and purification platform. rsc.orgrsc.org This system allows for the rapid generation of diverse small molecules, which is highly valuable in drug discovery programs. rsc.org The process often involves a low-temperature coupling reaction followed by a high-temperature cyclization in a continuous flow reactor. rsc.orgrsc.org This automated approach can significantly decrease the time required for generating and testing new compounds. rsc.org

In one application, a small library of 18 different 1,2,4-triazole-3-thiol derivatives was synthesized in a telescoped fashion with a residence time of 48 minutes for each compound, achieving moderate to excellent yields. researchgate.net This demonstrates the efficiency of flow chemistry for creating diverse compound libraries in a short period. researchgate.net Similarly, a parallel synthesis approach has been used to create a library of 1H-1,2,4-triazole analogs with potential agrochemical activity, employing both microwave-assisted synthesis and a continuous-flow microfluidic reactor for different steps of the synthesis. ox.ac.uk

Flow Chemistry and High-Throughput Synthesis of 1,2,4-Triazole Libraries

Continuous Flow Reactor Applications in 1,2,4-Triazole Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. beilstein-journals.orgnih.gov The synthesis of 1,2,4-triazoles, in general, has been successfully adapted to flow processes.

For instance, a multi-step flow approach has been developed for the synthesis of various 1,2,4-triazoles. rsc.org This typically involves the in-situ generation of a reactive intermediate, which is then combined with a second reactant stream to form the triazole ring. rsc.org While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles from the synthesis of other substituted 1,2,4-triazoles could be applied. A potential route could involve the continuous reaction of a suitable precursor, such as a substituted amidine or hydrazide, under optimized temperature and pressure conditions within a flow reactor. The use of packed-bed reactors with solid-supported reagents or catalysts is also a promising avenue for streamlining the synthesis and purification processes. nih.gov

Scale-Up and Process Optimization in Flow Synthesis

A significant advantage of continuous flow synthesis is the simplified transition from laboratory-scale to large-scale production. beilstein-journals.org The scale-up of a flow process is typically achieved by extending the operation time or by "numbering-up," which involves running multiple flow reactors in parallel. This avoids the challenges often associated with batch process scale-up, such as changes in reaction kinetics and heat transfer issues.

Optimization of a flow synthesis for 1,2,4-triazole derivatives generally involves the systematic variation of parameters such as temperature, pressure, residence time, and stoichiometry of reactants. nih.gov In-line analytical techniques, such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, can be integrated into the flow system to enable real-time monitoring and rapid optimization of reaction conditions. While specific data on the scale-up of this compound synthesis is not available, the successful gram-scale production of other triazole derivatives in flow reactors highlights the feasibility of this approach. beilstein-journals.org

Photochemical Synthesis of 1,2,4-Triazoles

Photochemical reactions offer unique pathways for the synthesis of complex molecules under mild conditions. nih.govrsc.org The use of light as a reagent can enable transformations that are difficult to achieve through traditional thermal methods. The photochemical synthesis of 1,2,4-triazoles has been reported, demonstrating the potential of this strategy for accessing a wide range of substituted triazoles. nih.govrsc.orgresearchgate.netuni-bayreuth.de

One reported method involves a photochemical multi-component reaction where the photoexcitation of an azodicarboxylate initiates the formation of a triplet species. nih.govresearchgate.net This intermediate then reacts with a diazoalkane to form an azomethine ylide, which undergoes a subsequent cycloaddition with a nitrile to yield the 1,2,4-triazole ring. nih.gov This methodology has been shown to have a broad substrate scope and has been successfully scaled up using flow chemistry. nih.govrsc.orguni-bayreuth.de Although not yet applied to the synthesis of this compound, this photochemical approach could potentially be adapted by using appropriately substituted precursors.

Functionalization Strategies for this compound

The presence of a reactive chlorine atom at the C3 position of the 1,2,4-triazole ring makes this compound a valuable intermediate for further chemical modifications. chemicalbook.com This allows for the introduction of a wide array of functional groups, leading to the generation of diverse molecular scaffolds.

Substitution Reactions on the 1,2,4-Triazole Ring

The carbon atoms in the 1,2,4-triazole ring are electron-deficient, making them susceptible to nucleophilic substitution, particularly when a good leaving group like chlorine is present. chemicalbook.com The chlorine atom at the C3 position of this compound can be displaced by a variety of nucleophiles.

Studies on related 3-chloro-1,2,4-triazoles have demonstrated successful substitution reactions with amines, thiols, and alkoxides. nih.govresearchgate.netresearchgate.net These reactions typically proceed under basic conditions to facilitate the nucleophilic attack. The specific conditions, such as the choice of solvent, temperature, and base, can significantly influence the reaction outcome and yield. For example, the reaction of 4-chloroquinolines with 1,2,4-triazole has been studied under neutral, acidic, and basic conditions, highlighting the importance of the reaction environment. researchgate.netresearchgate.net

Table 1: Examples of Nucleophilic Substitution on Chloro-1,2,4-triazoles

| Nucleophile | Product Type | Reference |

| Primary Amines | 3-Amino-1,2,4-triazoles | nih.gov |

| Secondary Amines | 3-Amino-1,2,4-triazoles | nih.gov |

| Thiols | 3-Thio-1,2,4-triazoles | nih.gov |

| Alkoxides | 3-Alkoxy-1,2,4-triazoles | researchgate.net |

This table is illustrative and based on the general reactivity of chloro-1,2,4-triazoles.

Introduction of Diverse Substituents for Structural Diversity

The ability to introduce a variety of substituents onto the 1,2,4-triazole core is crucial for creating structural diversity and for the development of new compounds with desired properties. The functionalization of the 3-position of 1-methyl-1,2,4-triazoles can be achieved through various synthetic strategies, often starting from a halogenated precursor like this compound.

Table 2: Potential Substituents for Introduction at the C3-Position

| Reactant Type | Resulting Substituent | Potential Application |

| Aryl Amines | Arylamino group | Medicinal Chemistry |

| Alkyl Thiols | Alkylthio group | Agrochemicals |

| Phenols | Phenoxy group | Materials Science |

| Organometallic Reagents | Alkyl/Aryl group | Organic Synthesis |

This table represents potential functionalizations based on the known reactivity of related compounds.

Advanced Spectroscopic and Computational Analysis of 3 Chloro 1 Methyl 1h 1,2,4 Triazole

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of heterocyclic compounds like 1,2,4-triazoles. acs.org DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying the electronic structure, spectroscopic characteristics, and reactivity of these molecules. acs.orgrsc.org Calculations are often performed using specific basis sets, such as the B3LYP/6-311G(d,p), to optimize molecular geometries and predict various molecular properties in the gas phase or solution. acs.orgresearchgate.net

The 1,2,4-triazole (B32235) ring is an aromatic, five-membered heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com This system is characterized by 6π electrons delocalized across the ring, which imparts its aromatic character. chemicalbook.com The presence of three electronegative nitrogen atoms significantly influences the electronic distribution within the ring, making the carbon atoms electron-deficient (π-deficient). chemicalbook.comguidechem.com This inherent electronic structure makes them susceptible to nucleophilic attack under relatively mild conditions. chemicalbook.com

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. By computing the optimized molecular geometry, DFT can be used to simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra that show excellent agreement with experimental findings. nih.govnih.gov

IR Spectroscopy: Theoretical IR spectra are calculated from the harmonic vibrational frequencies obtained via DFT. These calculations help in the assignment of complex vibrational modes observed in experimental spectra. For example, in synthesized 1,2,4-triazole derivatives, characteristic absorption bands for C=N and N-N stretching, as well as ring vibrations, can be precisely assigned by comparing experimental data with DFT-calculated frequencies. nih.govnih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Theoretical calculations can confirm the regioselectivity of synthesis by predicting the chemical shifts for different possible isomers. For instance, in N-substituted triazoles, the calculated chemical shifts for the ring protons and carbons, as well as those of the substituent groups, provide definitive structural confirmation. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which are often π → π* or n → π* transitions within the aromatic system. researchgate.netnih.gov

| Parameter | Predicted Value Range for Similar 1,2,4-Triazole Derivatives | Method |

| ¹³C NMR (ppm) | C=S: 167-169 ppm; Aromatic C: 110-150 ppm | DFT/B3LYP |

| ¹H NMR (ppm) | NCH₂: 4.3-5.6 ppm; Aromatic H: 7.0-8.5 ppm | DFT/B3LYP |

| IR (cm⁻¹) | ≡C–H: ~3300; C≡C: ~2150; C=N: ~1620; C=S: ~1290 | DFT/B3LYP |

| UV-Vis (nm) | λmax: 200-380 nm | TD-DFT |

This table presents representative data ranges for various substituted 1,2,4-triazoles based on DFT calculations to illustrate the predictive power of the methodology. nih.govnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, reflecting the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability. researchgate.netresearchgate.net In 1,2,4-triazole derivatives, the HOMO is typically distributed over the triazole ring and any electron-rich substituents, while the LUMO is often localized on the triazole ring and electron-withdrawing groups. nih.gov DFT calculations are routinely used to compute the energies of these orbitals and their corresponding gap. nih.gov

| Compound System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Notes |

| Generic 1,2,4-Triazole Derivative | -6.0 to -7.5 | -1.0 to -2.5 | 4.0 to 5.5 | Values are highly dependent on substituents. |

| Derivative 7c researchgate.net | - | - | 4.618 | Exhibited the lowest band gap in its series, suggesting higher reactivity. researchgate.net |

| Bridged Triazole N-oxides nih.gov | Varies | Varies | Varies | LUMO orbitals often contributed by nitro groups. nih.gov |

This table provides illustrative values for FMO energies in 1,2,4-triazole systems, demonstrating how substituents influence the energy gap.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density on the surface of a molecule. researchgate.net They are invaluable for predicting and understanding a molecule's reactive behavior by identifying regions of positive and negative electrostatic potential. researchgate.net

In an MEP map, different colors represent varying potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

Green: Denotes areas of neutral potential.

For 3-Chloro-1-methyl-1H-1,2,4-triazole, the MEP map would be expected to show negative potential (red or yellow) around the N2 and N4 atoms of the triazole ring due to the lone pairs of electrons, making them sites for protonation and coordination with electrophiles. researchgate.netresearchgate.net The region around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group would show positive potential (blue). Such maps provide a clear visual guide to the molecule's reactivity hotspots. nih.gov

The primary descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = - (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These parameters are calculated for various 1,2,4-triazole derivatives to compare their reactivity profiles quantitatively. researchgate.netresearchgate.net

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (E_HOMO + E_LUMO) / 2 | Power to attract electrons |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability |

| Chemical Potential (μ) | μ = -χ | Electron escaping tendency |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons |

Theoretical Investigations of Tautomerism and Isomerism in 1,2,4-Triazole Systems

The 1,2,4-triazole ring system is known for prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the ring. nih.gov The parent compound exists as a rapidly interconverting mixture of 1H- and 4H-tautomers, with the 1H form generally being more stable. nih.gov

However, in this compound, the presence of a methyl group on the N1 nitrogen atom prevents this type of annular prototropic tautomerism. Instead, the focus of theoretical investigations shifts to isomerism . Different structural isomers can exist depending on the position of the substituents on the triazole ring. For example, the methyl group could be attached to N1, N2, or N4, leading to three distinct positional isomers:

this compound

3-Chloro-2-methyl-2H-1,2,4-triazole

5-Chloro-4-methyl-4H-1,2,4-triazole

DFT calculations are crucial for determining the relative stabilities of these isomers. By calculating the total electronic energy for the optimized geometry of each isomer, researchers can predict which form is thermodynamically most stable. researchgate.netacs.org Studies on analogous substituted triazoles have shown that the relative stability of N-substituted isomers can be significantly influenced by both steric and electronic effects of the substituents. acs.org For instance, molecular dynamics simulations and DFT calculations have been used to compare the stability of different tautomers and conformers of triazole derivatives in various media, confirming that the solution environment can affect conformational preference. nih.gov These theoretical studies are essential for predicting the most likely product in a synthesis and for understanding the structure of the compound in different states. nih.gov

Relative Stability of Tautomeric Forms

The 1,2,4-triazole ring is an aromatic heterocyclic system that can exist in different tautomeric forms. Tautomerism in unsubstituted 1,2,4-triazole involves the migration of a proton between the nitrogen atoms, leading to two primary forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.govresearchgate.netresearchgate.net Numerous studies have indicated that the 1H-tautomer is generally more stable than the 4H-tautomer. nih.govresearchgate.net The stability of the triazole nucleus is largely attributed to its aromaticity, which is achieved through a sextet of π-electrons. researchgate.net

In the specific case of This compound , the presence of a methyl group on the N1 nitrogen atom prevents the typical proton migration that characterizes the tautomerism of unsubstituted 1,2,4-triazoles. The nitrogen at the 1-position is alkylated, thus locking the compound in the 1H-tautomeric form. Therefore, the discussion of relative tautomeric stability for this specific molecule is centered on its fixed structure rather than a dynamic equilibrium between forms. Computational studies on related triazoles have explored these energy differences, often confirming the higher stability of the 1H-isomer in the gas phase and in solution. acs.org

Influence of Substituents on Tautomeric Equilibrium

Substituents on the 1,2,4-triazole ring can significantly influence the position of the tautomeric equilibrium in cases where it is possible. nih.govresearchgate.net The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the ring are determining factors. nih.gov For instance, computational studies on substituted triazoles have shown that the orientation of a methoxy (B1213986) group has a remarkable impact on tautomeric behavior. nih.gov When the substituent is in the ortho position, the equilibrium is often controlled by the formation of intramolecular hydrogen bonds, whereas for meta- and para-substituted derivatives, the degree of conjugation plays a more decisive role. nih.gov

For this compound, while the N1-methyl group already defines the tautomeric form, the chloro group at the C3 position still exerts a strong electronic influence on the ring. The chlorine atom is an electron-withdrawing group, which affects the electron density distribution and reactivity of the molecule. This influence is a key consideration in theoretical and computational analyses of the molecule's properties, even though a tautomeric equilibrium is not present.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior and interactions of molecules over time. For 1,2,4-triazole derivatives, MD simulations provide insights into their conformational preferences, total energies in various media (vacuum, water, acid), and interaction energies. tandfonline.comnih.gov These simulations can evaluate how the molecule behaves in different environments, revealing stable conformations and the role of intermolecular forces like hydrogen bonds. tandfonline.comnih.gov

X-ray Diffraction and Crystal Structure Analysis of 1,2,4-Triazole Compounds

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related compounds allows for an accurate prediction of its structural features. For example, X-ray studies on other 1,2,4-triazoles have confirmed the planarity of the triazole ring and characterized the geometry of various substituents. nih.govacs.org Such analyses are crucial for validating synthesis pathways and understanding the structural basis of a compound's physical and chemical properties.

Table 1: Representative Crystallographic Data for a Substituted 1,2,4-Triazole Derivative (Note: This is an example based on typical data for this class of compounds, as specific data for this compound was not available.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 14.1 |

| β (°) | 105.5 |

| Volume (ų) | 1175 |

| Z | 4 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1,2,4-triazole derivatives. nih.govmdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the proton on the triazole ring. The ¹³C NMR spectrum would similarly show characteristic signals for the methyl carbon and the two unique carbons of the triazole ring. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign these signals, especially in more complex derivatives. nih.govdigitellinc.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | CH ₃-N1 | ~3.8 - 4.0 | Singlet |

| C5-H | ~8.0 - 8.3 | Singlet | |

| ¹³C | C H₃-N1 | ~35 - 40 | Quartet (in ¹H-coupled) |

| C 3-Cl | ~150 - 155 | Singlet | |

| C 5-H | ~145 - 150 | Doublet (in ¹H-coupled) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of molecules. These techniques provide a molecular fingerprint based on the absorption or scattering of radiation corresponding to the energy of molecular vibrations. For 1,2,4-triazoles, these spectra are characterized by bands corresponding to the stretching and bending vibrations of the ring and its substituents. nih.govnih.gov

The vibrational spectrum of this compound would exhibit characteristic bands for the triazole ring, such as C-H, C=N, and N-N stretching vibrations. researchgate.net Additionally, specific vibrations related to the C-Cl bond and the methyl group would be present. Normal coordinate calculations and comparisons with deuterated analogs are often used to make precise assignments of the observed vibrational frequencies. nih.govcapes.gov.br

Table 3: Key Vibrational Frequencies for 1,2,4-Triazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3150 |

| C-H stretching (methyl) | 2950 - 3000 |

| Ring stretching (C=N, N=N) | 1450 - 1550 |

| Ring breathing | 1000 - 1200 |

| C-H in-plane bending | 1250 - 1350 |

| C-H out-of-plane bending | 850 - 900 |

| C-Cl stretching | 700 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic heterocyclic compounds like 1,2,4-triazoles, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The observed absorption bands are typically assigned to π → π* and n → π* transitions. researchgate.net

The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region, characteristic of the π-conjugated system of the triazole ring. nih.govnih.gov The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the ring. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently used to simulate the electronic spectra and help in the assignment of the observed transitions by analyzing the contributions of different molecular orbitals. researchgate.netresearchgate.net Studies on related triazoles show that the main absorption bands are typically located below 250 nm. researchgate.net

Applications of 3 Chloro 1 Methyl 1h 1,2,4 Triazole and Its Derivatives in Materials Science

Incorporation into Polymeric Systems

The integration of 1,2,4-triazole (B32235) units into polymer backbones imparts unique thermal, electrical, and functional characteristics to the resulting materials. This has made them valuable in the creation of high-performance polymers and functional copolymers.

The synthesis of polymers incorporating the 1,2,4-triazole moiety can be achieved through various polymerization techniques. For instance, new water-soluble functional copolymers of 1-vinyl-1,2,4-triazole (B1205247) and allylamine (B125299) have been synthesized via free-radical initiation. elpub.ru By adjusting reaction conditions, copolymers with molecular weights ranging from 1,287 to 30,204 Da have been obtained. elpub.ru These copolymers are noted for their high resistance to thermal destruction, with stability up to 260–280 °C. elpub.ru

Condensation polymerization is another key method. Researchers have prepared two types of polymers containing bis-1,2,4-triazole rings: poly thioethers and poly thioesters. researchgate.net Similarly, new aromatic diamines that feature 1,2,4-triazole units have been used in polycondensation reactions with aromatic dianhydrides to produce poly(triazole-imide)s (PTAIs). researchgate.net These PTAIs are readily soluble in many organic solvents and can be cast into tough, low-colored thin films. researchgate.net

The choice of monomers is critical for tailoring the properties of the final polymer. For example, copolymers based on 1-vinyl-1,2,4-triazole and diisopropyl-p-vinylbenzyl phosphonate (B1237965) were synthesized to leverage the high proton conductivity of phosphonic acid polymers and the ability of heterocyclic compounds to improve membrane properties under anhydrous conditions. nih.gov

Table 1: Properties of Selected 1,2,4-Triazole-Containing Polymers

| Polymer Type | Monomers | Synthesis Method | Key Properties |

| Copolymers | 1-vinyl-1,2,4-triazole, allylamine | Free-radical initiation | Water-soluble, MW: 1,287–30,204 Da, Thermally stable up to 260–280 °C. elpub.ru |

| Poly thioether/thioester | Bis-1,2,4-triazole derivatives | Condensation polymerization | Characterized by FTIR, 1H NMR, DSC, and TGA techniques. researchgate.net |

| Poly(triazole-imide)s (PTAIs) | Aromatic diamines with 1,2,4-triazole units, aromatic dianhydrates | Polycondensation | Inherent viscosities: 0.58–0.62 dL/g, Soluble in various organic solvents, Forms tough thin films. researchgate.net |

| Copolymers | 1-vinyl-1,2,4-triazole, diisopropyl-p-vinylbenzyl phosphonate | - | Thermally stable up to 300 °C, Doped with H3PO4 to increase proton conductivity. nih.gov |

The unique electronic characteristics of the 1,2,4-triazole scaffold make it highly suitable for applications in optoelectronics. mdpi.com Derivatives of 4H-1,2,4-triazole, in particular, have been explored for their emissive properties. mdpi.com The electron-deficient nature of the triazole ring allows these materials to function effectively as electron-transporting and hole-blocking layers in light-emitting devices. researchgate.net

Polymers incorporating 1,2,4-triazole derivatives have been successfully used in the fabrication of Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), and Polymer Light-Emitting Diodes (PLEDs). researchgate.netlifechemicals.com For instance, a novel electron transport material combining 1,2,4-triazole and diphenylphosphine (B32561) oxide moieties demonstrated a wide energy gap (3.77 eV) and a high triplet energy (2.86 eV), leading to high external quantum efficiencies of up to 21% for blue-emitting and 25% for green-emitting devices. researchgate.net

Researchers have synthesized highly luminescent 4-alkyl-4H-1,2,4-triazole derivatives using methods like the Suzuki cross-coupling reaction. nih.gov These compounds exhibit strong luminescence and a high quantum yield of emitted photons, making them excellent candidates for luminophores in optoelectronic devices. mdpi.comnih.gov

Table 2: Performance of 1,2,4-Triazole-Based Materials in Light-Emitting Devices

| Device Type | 1,2,4-Triazole Material | Key Feature | Performance Metric |

| Blue-emitting PHOLED | Electron transport material with 1,2,4-triazole and diphenylphosphine oxide | Wide energy gap (3.77 eV), High triplet energy (2.86 eV) | External Quantum Efficiency (EQE): up to 21%. researchgate.net |

| Green-emitting PHOLED | Electron transport material with 1,2,4-triazole and diphenylphosphine oxide | Wide energy gap (3.77 eV), High triplet energy (2.86 eV) | EQE: up to 25%. researchgate.net |

| General OLED/PLED | Organic polymers containing 1,2,4-triazole | Electron-transport and hole-blocking properties | Used as functional layers to improve device performance. researchgate.netlifechemicals.com |

Functional Materials for Emerging Technologies

Beyond polymeric systems, 1,2,4-triazole derivatives are integral to the development of materials for a new generation of technologies, including energy solutions and advanced sensors.

In the realm of energy, 1,2,4-triazole derivatives are gaining prominence. They are particularly noted for their application in developing energetic materials due to their high thermal stability and coordination ability. nih.gov Azido derivatives of 1,2,4-triazole, for instance, have been used to synthesize energetic ionic liquids. researchgate.net

Furthermore, these compounds are crucial in improving the performance of Polymer Electrolyte Membrane (PEM) fuel cells. nih.gov Azoles like 1,2,4-triazole are used as additives in PEMs to enhance proton conductivity, especially at lower humidity levels. nih.gov The use of 1H-1,2,4-triazole for modifying polymer layers can lead to better characteristics and increased proton conductivity in membranes operating above 100 °C. nih.gov Studies have shown that doping poly-1-vinyl-1,2,4-triazole (PVT) with acids like phosphoric acid significantly boosts proton conductivity. nih.gov Copolymers of 1-vinyl-1,2,4-triazole with 2-acrylamido-2-methyl-1-propanesulfonic acid have achieved a high proton conductivity of 2 × 10⁻³ S/cm at 130 °C in anhydrous conditions. nih.gov However, it has been observed that triazole additives in membranes can migrate into the catalyst layers, which can affect the open-circuit voltage and the conditioning of the fuel cell. nih.govmdpi.com

The unique properties of 1,2,4-triazole derivatives also lend themselves to the creation of sensors and optical materials. nih.gov An optical waveguide-based temperature sensor has been developed using an iron-amino-triazole molecular complex. uni-hannover.demdpi.com This sensor relies on the spin-crossover transition of the complex, which changes its color and spectral properties with temperature. uni-hannover.de The device demonstrated a memory effect with a hysteresis width of approximately 12 °C and a sensitivity of 0.08 mW/°C, enabling optical temperature detection that is immune to electromagnetic interference. uni-hannover.desciencegate.app

Supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles can act as optical waveguides that propagate photoluminescence. researchgate.net These ribbon-like structures exhibit anisotropic molecular arrangements that lead to guided and polarized optical emissions, making them suitable for miniaturized photonic devices. researchgate.net

Ionic liquids (ILs) and ionic liquid crystals (ILCs) based on the 1,2,4-triazole scaffold are a significant area of research. whiterose.ac.ukbenthamdirect.com These materials combine the desirable properties of ILs, such as low volatility and good ionic conductivity, with the anisotropy typical of liquid crystals. mdpi.com

A flexible scaffold for constructing such materials involves the 1,2,4-triazolium ion, which allows for significant structural modification. whiterose.ac.uk By varying components like perfluoroalkyl and alkyl chains attached to the triazolium core, the phase behavior and physical properties of the resulting ILCs can be finely tuned. whiterose.ac.uk For example, fluorinated salts with a 1,2,4-triazole core have been shown to exhibit columnar liquid crystalline phases. mdpi.com The synthesis of these novel ILs can be achieved through various pathways, including the direct alkylation of corresponding 3-perfluoroalkyl-1,2,4-triazoles. whiterose.ac.ukbenthamdirect.com These materials are considered appealing for their potential in creating self-organized systems. whiterose.ac.uk

Corrosion Inhibitors

Derivatives of 1,2,4-triazole are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy stems from the presence of heteroatoms (nitrogen), π-electrons in the triazole ring, and other functional groups, which facilitate their adsorption onto metal surfaces. This adsorption creates a protective film that isolates the metal from the corrosive medium.

Research has demonstrated that various 1,2,4-triazole derivatives exhibit high inhibition efficiencies for mild steel and other alloys in acidic solutions. For instance, studies on different substituted triazoles have shown that their performance is dependent on the concentration of the inhibitor and the nature of the corrosive environment. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.

Several 1,2,4-triazole derivatives have been synthesized and evaluated for their corrosion inhibition properties. For example, 3-amino-1,2,4-triazole (ATA) and 3,5-diamino-1,2,4-triazole (DAT) have shown to be effective inhibitors for aluminum brass in NaCl solutions. ktu.lt The presence of amino groups enhances the adsorption process. Similarly, other derivatives have been tested on carbon steel in hydrochloric acid solutions, showing significant reduction in corrosion rates. nih.gov

Table 1: Inhibition Efficiency of Various 1,2,4-Triazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | Mild Steel | 1.0 M HCl | 1.0 × 10⁻³ | 95.3 | rsc.org |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | Mild Steel | 1.0 M HCl | 1.0 × 10⁻³ | 95.0 | rsc.org |

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3 mmol/L | 86.4 | ktu.lt |

| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3 mmol/L | 87.1 | ktu.lt |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | - | High | nih.gov |

| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | - | High | nih.gov |

Metal-Organic Frameworks (MOFs)

The ability of 1,2,4-triazole and its derivatives to act as multitopic ligands makes them excellent building blocks for the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic ligands. The nitrogen atoms of the triazole ring can bridge multiple metal centers, leading to the formation of robust 3D networks with high thermal and chemical stability.

The specific geometry and connectivity of the triazole ligand, along with the choice of the metal ion, dictate the resulting topology and properties of the MOF. The presence of functional groups on the triazole ring, such as the chloro- group in 3-Chloro-1-methyl-1H-1,2,4-triazole, can be used to tune the pore size, surface area, and functionality of the MOF for specific applications. These applications include gas storage and separation, catalysis, and sensing.

A systematic study on paddlewheel-based MOFs with the general formula ∞³[M₂L₂] (where M = Cu, Co, Zn and L = bis(carboxyphenyl)-1,2,4-triazole) has demonstrated the impact of metal ion substitution on the adsorption performance. These isoreticular MOFs with a rutile (rtl) topology exhibit varying thermal stabilities and porosities depending on the metal ion used.

Table 2: Properties of Bis(carboxyphenyl)-1,2,4-triazole Based MOFs

| Metal Ion (M) | Calculated Porosity (%) | Pore Diameter (pm) | Thermal Stability (°C) |

|---|---|---|---|

| Cu | 58-61 | 300-750 | up to 400 |

| Co | 58-61 | 300-750 | up to 400 |

| Zn | 58-61 | 300-750 | up to 400 |

Data synthesized from a study on a series of isoreticular MOFs. researchgate.net

Furthermore, the synthesis of MOFs from asymmetric 1,2,4-triazole and tetrazole ligands has been reported. rsc.org For instance, the reaction of 1-[3′-(1,2,4-triazol-4-yl)propyl]tetrazole with Cu(BF₄)₂ resulted in a Cu(II) MOF where the 1,2,4-triazole unit exhibits a bridging bis-monodentate coordination mode. rsc.org The derivatization of amino acids into 1,2,4-triazoles has also been established as a strategy for creating novel precursors for the design of coordination polymers and MOFs. mdpi.com

Supramolecular Catalysis and Biomimetic Systems

The 1,2,4-triazole moiety is a valuable component in the design of supramolecular systems and biomimetic catalysts. The ability of the triazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the construction of complex, self-assembled architectures. These supramolecular assemblies can exhibit catalytic activity by creating specific recognition sites and reaction environments.

In the realm of supramolecular catalysis, deprotonated 1,2,4-triazole has been shown to be an effective acyl transfer catalyst. lifechemicals.com This catalytic activity arises from the ability of the triazolide anion to act as a nucleophile and facilitate the transfer of acyl groups. The efficiency of this catalysis can be modulated by the substituents on the triazole ring, which influence its basicity and steric accessibility.

The incorporation of 1,2,4-triazole derivatives into biomimetic systems is an emerging area of research. By attaching triazole units to biomolecules, such as amino acids, it is possible to create hybrid structures that mimic the function of natural enzymes or receptors. mdpi.com For example, 1,2,4-triazole derivatized amino acids have been used as precursors in the design of coordination polymers that can act as inhibitors for enzymes like zinc-β-lactamases. mdpi.com These biomimetic systems leverage the coordination properties of the triazole to interact with metal ions in the active sites of enzymes, leading to their inhibition. The development of such systems holds promise for the creation of new therapeutic agents and catalysts with high specificity and efficiency.

Medicinal Chemistry and Biological Research Applications of 1,2,4 Triazole Scaffolds

Structure-Activity Relationship (SAR) Studies of Functionalized 1,2,4-Triazoles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For 1,2,4-triazole (B32235) derivatives, SAR studies have been instrumental in elucidating the key structural features required for their diverse pharmacological effects.

Design Principles for Bioactive 1,2,4-Triazole Derivatives

The design of bioactive 1,2,4-triazole derivatives often involves the application of established medicinal chemistry principles such as molecular hybridization and bioisosterism. nih.gov Molecular hybridization involves combining the 1,2,4-triazole core with other known pharmacophores to create novel hybrid molecules with potentially enhanced or synergistic activities. nih.gov For instance, the combination of the 1,2,4-triazole moiety with a quinolone nucleus has yielded potent antibacterial agents. nih.gov

A key design principle for many bioactive 1,2,4-triazoles, particularly those with antifungal or anticancer activity, is the interaction of a nitrogen atom in the triazole ring with the heme iron of cytochrome P450 (CYP) enzymes. nih.govnih.gov This interaction is crucial for the inhibition of enzymes like lanosterol (B1674476) 14α-demethylase (CYP51) in fungi and aromatase in cancer therapy. nih.govnih.gov Therefore, the design of such compounds often focuses on ensuring the accessibility of the triazole nitrogen for this coordination.

Furthermore, the incorporation of specific side chains and functional groups is a critical aspect of the design process. For example, in the development of antifungal agents, long-tail structures with hydrogen-bond accepting groups like ether or carbonyl have been shown to be beneficial for activity. researchgate.net The strategic placement of substituents on aryl rings attached to the triazole core is another important consideration to optimize interactions with the target protein's active site. nih.gov

Influence of Substituents on Biological Activity

The nature and position of substituents on the 1,2,4-triazole scaffold and any associated aryl rings have a profound impact on the biological activity of the resulting derivatives. SAR studies have consistently demonstrated that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in a series of antibacterial bis-1,2,4-triazole derivatives, it was found that dihalobenzyl groups were more effective in enhancing both antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov Specifically, a derivative bearing a 3,4-dichlorobenzyl group exhibited potent activity against B. proteus. nih.gov In another study on antimalarial N-aryl acetamides, a 4-methyl substitution on an N-aryl ring was found to be important for activity, while other substitutions like 4-fluoro, 4-chloro, and 4-trifluoromethyl led to reduced potency. acs.org

In the context of anticancer agents targeting aromatase, the presence of phenyl moieties that can engage in key interactions within the active site is crucial. nih.gov For some anti-inflammatory 1,2,4-triazole derivatives, the presence of two aryl rings and an acrylic acid moiety was found to be important. nih.gov Furthermore, studies on FLAP antagonists revealed that a phenyl group with hydrophobic substituents at the 4-position of the triazole ring is important for activity, while polar groups like carboxyl or nitro abolish it. acs.org

The position of substituents also plays a critical role. For example, in a series of antifungal compounds, substitutions at the meta-position of a pyrimidine (B1678525) ring were found to be detrimental to activity. researchgate.net These examples underscore the importance of systematic exploration of substituent effects to optimize the biological profile of 1,2,4-triazole derivatives.

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. pensoft.netijper.org This tool is extensively used in the study of 1,2,4-triazole derivatives to understand their mechanism of action at a molecular level and to guide the design of more potent and selective compounds. nih.govnih.gov

Ligand-Protein Interactions and Binding Affinity

Molecular docking studies have been instrumental in elucidating the specific interactions between 1,2,4-triazole derivatives and their protein targets. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for stabilizing the ligand-protein complex and determining the binding affinity.

For example, in the case of 1,2,4-triazole-based aromatase inhibitors, docking studies have shown that a nitrogen atom of the triazole ring coordinates with the iron atom in the heme group of the cytochrome P450 enzyme. nih.gov Additionally, phenyl moieties on the inhibitor can form π-π and π-cation interactions with residues such as Phe134, Trp224, and Lys440 in the active site. nih.gov The presence of a carbonyl group can also contribute to binding through the formation of hydrogen bonds. nih.gov

In another study on antitubercular 1,2,4-triazole derivatives targeting the cytochrome P450 CYP121 enzyme, docking simulations helped to identify the key binding modes. mdpi.com Similarly, for antifungal 1,2,4-triazoles targeting lanosterol 14α-demethylase (CYP51), docking studies have revealed the importance of interactions with key amino acid residues and the heme cofactor within the enzyme's active site. nih.gov

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the ligand-protein interaction. These scores are used to rank different derivatives and prioritize them for synthesis and biological evaluation. pensoft.net

Identification of Potential Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is not only used to understand the binding of known ligands but also to identify potential new biological targets for 1,2,4-triazole derivatives. By screening a library of these compounds against various protein structures, it is possible to identify "hits" that show favorable binding energies and interaction patterns, suggesting a potential biological effect.

For instance, molecular docking has been employed to investigate the potential of 1,2,4-triazole derivatives as inhibitors of enzymes involved in oxidative stress. pensoft.net By docking a series of compounds against targets like tyrosinase, potential inhibitors can be identified for further experimental validation. pensoft.net

Similarly, docking studies have been used to identify 1,2,4-triazole derivatives as potential inhibitors of enzymes like 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes and is a target for anti-inflammatory drugs. acs.org In the field of cancer research, molecular docking has been used to evaluate 1,2,4-triazoles as inhibitors of targets such as cyclin-dependent kinases (CDK4/6) and c-kit tyrosine kinase. nih.govrsc.org

The ability to computationally screen large numbers of compounds against multiple targets makes molecular docking a powerful tool for hypothesis generation and for expanding the known biological activities of the 1,2,4-triazole scaffold.

Emerging Therapeutic and Agrochemical Research Areas for 1,2,4-Triazole Derivatives

The versatile 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new therapeutic and agrochemical agents. nih.govrjptonline.orgrjptonline.org Researchers are actively exploring novel applications of 1,2,4-triazole derivatives beyond their established roles.

In the realm of medicinal chemistry, emerging research areas include their development as:

Antitubercular agents: New 1,2,4-triazole derivatives are being synthesized and evaluated for their activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govmdpi.com

Antiparasitic agents: The scaffold is being investigated for its potential against various parasites, including those that cause malaria. nih.gov

Anticonvulsants: Derivatives are being designed to interact with targets like the GABA-A receptor. nih.govresearchgate.net

Anti-inflammatory agents: Novel 1,2,4-triazoles are being developed as inhibitors of inflammatory pathways. nih.govnih.gov

Neuroprotective agents: The potential of these compounds to protect nerve cells is an area of growing interest. nih.gov

Antioxidants: Researchers are exploring the ability of 1,2,4-triazoles to combat oxidative stress. nih.govresearchgate.net

Enzyme inhibitors: Beyond CYP enzymes, 1,2,4-triazoles are being investigated as inhibitors of other enzymes like urease and phosphodiesterases. nih.gov

In agrochemical research, 1,2,4-triazole derivatives are being developed as:

Fungicides: A primary application, with ongoing research to develop new compounds with broad-spectrum activity and to overcome resistance. nih.govrjptonline.orgrjptonline.org

Herbicides: Certain derivatives have shown herbicidal properties. rjptonline.orgrjptonline.org

Insecticides: The 1,2,4-triazole ring is a structural feature in some insecticidal compounds. rjptonline.orgrjptonline.orgresearchgate.net

Plant growth regulators: Some derivatives can influence plant growth, acting as retardants or defoliants. mdpi.comrjptonline.orgrjptonline.org

The continuous exploration of new synthetic methodologies and the application of modern drug discovery tools are expected to further expand the therapeutic and agrochemical potential of this remarkable heterocyclic system. nih.govresearchgate.net

Antifungal Agents

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, forming the nucleus of many clinically significant drugs like fluconazole (B54011) and itraconazole. nih.govmdpi.comnepjol.info The emergence of fungal resistance to existing treatments necessitates the discovery of new, more effective compounds. mdpi.com Researchers have synthesized numerous 1,2,4-triazole derivatives and evaluated their efficacy against a range of pathogenic fungi.

For instance, a series of novel 1,2,4-triazole derivatives containing amino acid fragments were designed and synthesized, showing promising in vitro activity against several phytopathogenic fungi. mdpi.com Another study focused on indole-1,2,4-triazole conjugates, with some compounds demonstrating better fungicidal activity against plant pathogens like Cercospora arachidicola Hori than commercial fungicides. nih.gov Hybrid molecules, such as those combining benzimidazole (B57391) and 1,2,4-triazole, have also yielded compounds with potent antifungal activity. nih.gov

| Derivative Type | Target Fungi | Key Findings | Reference |

| 1,2,4-Triazole-Amino Acid Hybrids | Phytopathogenic fungi | Compounds 8d and 8k showed significant activity, with Gibbs free energy values of -7.7 kcal/mol and -8.8 kcal/mol in docking studies. mdpi.com | mdpi.com |

| Indole-1,2,4-Triazole Conjugates | Cercospora arachidicola Hori & other plant pathogens | Compounds 26a, 26d, and 26f were more fungicidal than chlorothalonil (B1668833) and carbendazim. nih.gov | nih.gov |

| Benzimidazole-1,2,4-Triazole Hybrids | Various pathogenic fungi | Compounds 28m, 28n, 28f, and 28g exhibited good fungicidal activity with MIC50 values from 0.78 to 1.56 μg/mL. nih.gov | nih.gov |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Candida albicans, Microsporum gypseum | Compounds 1a, 1b, and 2b showed activity 128 times higher than fluconazole against C. albicans. nih.gov | nih.gov |

The primary mechanism of action for most azole antifungal drugs is the inhibition of cytochrome P450 14α-demethylase, also known as CYP51. researchgate.netwikipedia.org This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.net By inhibiting CYP51, 1,2,4-triazole derivatives disrupt the fungal membrane's structure and function, leading to cell death. researchgate.net

The nitrogen atom at position 4 of the triazole ring binds to the heme iron atom in the active site of CYP51, which is a key interaction for inhibitory activity. nih.gov Molecular docking studies have been instrumental in understanding these interactions and in designing more potent inhibitors. For example, docking simulations of amino acid-functionalized 1,2,4-triazole derivatives against the CYP51 active site helped to elucidate the molecular basis for their antifungal activity. mdpi.com Similarly, computational docking was used to design fluconazole analogs, leading to the synthesis of compounds with significantly higher activity against various fungi. nih.govnih.gov These studies confirmed that inhibition involves coordination with the heme iron, as well as interactions with hydrophilic and hydrophobic regions of the enzyme's active site. nih.gov

Anticancer and Antitumor Activities

The 1,2,4-triazole nucleus is a feature of several established anticancer drugs, including letrozole (B1683767) and anastrozole. nih.gov This has spurred research into novel triazole derivatives as potential chemotherapeutic agents. These compounds can exert their anticancer effects through various mechanisms, such as inhibiting specific enzymes, arresting the cell cycle, or inducing apoptosis. nih.govnih.gov

For example, a series of 1,2,3-triazole-containing chalcone (B49325) derivatives showed potential activity against A549 lung cancer cells, with some compounds exhibiting inhibitory activity in the single-digit micromolar range. nih.gov Another study reported on 1,2,4-triazole derivatives containing hydrazide-hydrazones which demonstrated activity against prostate cancer cell lines by reducing EGFR, Akt, and PI3K phosphorylation. nih.gov The combination of the 1,2,3-triazole moiety with steroids has also been explored as a strategy to develop novel anticancer agents with potentially high efficacy and low cytotoxicity. nih.gov

| Derivative Type | Cancer Cell Line | Activity (IC50) | Key Findings | Reference |

| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung Cancer) | 8.67–11.62 μM | Bromo group on the chalcone was found to be essential for activity. | nih.gov |

| 1,2,3-Triazole-Etodolac Hybrids | A549 (Lung Cancer) | 3.29–10.71 μM | The phenyl ring was crucial for activity; replacement with a naphthyl group resulted in loss of activity. | nih.gov |

| 1,2,4-Triazole-Hydrazide-Hydrazones | PC-3 (Prostate Cancer) | 26.0 μM (Compound 58a) | Compound 58a reduced phosphorylation of EGFR, Akt, and PI3K. | nih.gov |

Antimicrobial and Antibacterial Agents

In an era of increasing antibiotic resistance, the development of new antimicrobial agents is a global health priority. nih.gov Derivatives of 1,2,4-triazole have shown considerable promise as antibacterial agents against both drug-sensitive and drug-resistant pathogens. sci-hub.seresearchgate.net

The strategy of creating hybrid molecules by combining the 1,2,4-triazole ring with other antibacterial pharmacophores has proven to be effective. sci-hub.se For example, hybrids of 1,2,4-triazole-3-thione with ciprofloxacin (B1669076) resulted in compounds with higher potency than the parent drug against several Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). sci-hub.se Similarly, the synthesis of N-Mannich bases of triazolethiones produced compounds with potent activity against Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that substitutions on the triazole ring can significantly influence the antibacterial spectrum and potency. mdpi.comsci-hub.se

| Derivative Type | Bacterial Strains | Activity (MIC) | Key Findings | Reference |

| 1,2,4-Triazole-Imidazole Hybrids | Gram-positive & Gram-negative | 0.06–1 mg/mL | Hybrid 3b was comparable to or better than ciprofloxacin against Gram-positive strains. sci-hub.se | sci-hub.se |

| 1,2,4-Triazole-3-thione-Ciprofloxacin Hybrids | Gram-positive & Gram-negative (including MRSA) | <1 mg/mL | Activity was higher than the parent ciprofloxacin against tested pathogens. sci-hub.se | sci-hub.se |

| CPFX-1,2,4-triazole-5-thiones | Various pathogens | Not specified | More potent than the parent compound and comparable to ciprofloxacin and levofloxacin. nih.gov | nih.gov |

Antiviral Compounds

The 1,2,4-triazole scaffold has also been investigated for its antiviral properties. nih.govnih.gov The search for new antiviral drugs is driven by the emergence of resistant viral strains and the limited number of available treatments for many viral infections. mdpi.com